An In-depth Technical Guide to the Structural Analysis of Ethyl 4-tert-butoxy-3-oxobutanoate
An In-depth Technical Guide to the Structural Analysis of Ethyl 4-tert-butoxy-3-oxobutanoate
Abstract
Ethyl 4-tert-butoxy-3-oxobutanoate is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research. As a β-keto ester, its unique structural arrangement, featuring a ketone at the β-position relative to an ester, imparts a distinct reactivity profile. The presence of a bulky tert-butoxy group further enhances its utility, serving as both a steric director and a robust protecting group for a hydroxyl functionality.[1] This guide provides a comprehensive structural analysis of Ethyl 4-tert-butoxy-3-oxobutanoate, detailing the theoretical underpinnings and practical methodologies for its characterization. We will delve into its synthesis, the critical phenomenon of keto-enol tautomerism, and its elucidation through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile chemical building block.
Molecular Profile and Synthesis
Physicochemical Properties
Ethyl 4-tert-butoxy-3-oxobutanoate (CAS: 67354-35-2) is a complex organic ester with a well-defined set of properties crucial for its application in synthesis.[2][3] Its bifunctionality is central to its role as a synthetic intermediate.[1][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Density | ~1.008 g/cm³ | [1][2] |
| Boiling Point | ~267.5 °C at 760 mmHg | [1][2] |
| Flash Point | ~111.4 °C | [2] |
| Canonical SMILES | CCOC(=O)CC(=O)COC(C)(C)C | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 7 | [2] |
Synthetic Pathway: Nucleophilic Substitution
While various methods exist for synthesizing β-keto esters, a primary and efficient route to Ethyl 4-tert-butoxy-3-oxobutanoate involves a nucleophilic substitution reaction.[5][6][7] This pathway leverages the reaction between a tert-butoxide anion and a suitable precursor like ethyl 4-chloroacetoacetate. The tert-butoxide, a strong nucleophile, displaces the chloride leaving group to form the target ether linkage.[1]
The Duality of Structure: Keto-Enol Tautomerism
A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two constitutional isomers: the keto and enol tautomers.[8][9] This equilibrium, known as keto-enol tautomerism, arises from the migration of a proton from the α-carbon (the carbon between the two carbonyls) to the keto oxygen, with a concurrent shift of pi electrons.[9][10]
The enol form is notably stabilized by two key factors: conjugation of the C=C double bond with the ester carbonyl and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[8] The position of this equilibrium is sensitive to environmental factors such as solvent polarity and temperature.[11] This phenomenon is not merely a chemical curiosity; it is fundamental to the compound's reactivity and has profound implications for its spectral analysis, as both forms are often observable simultaneously on the NMR timescale.[11][12]
Spectroscopic Elucidation
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. For a molecule like Ethyl 4-tert-butoxy-3-oxobutanoate, a multi-technique approach (NMR, IR, MS) is essential to fully characterize both its covalent framework and its tautomeric nature.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for this analysis, as it allows for the direct observation and quantification of the keto-enol tautomers. The spectrum is a composite, showing distinct signals for both forms.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assignment (Keto Form) | Label | Predicted δ (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | a | ~1.25 | Triplet (t) | 3H |
| tert-Butyl -C(CH₃)₃ | b | ~1.28 | Singlet (s) | 9H |
| α-Methylene -C(=O)CH₂C(=O)- | c | ~3.50 | Singlet (s) | 2H |
| Methylene -C(=O)CH₂O- | d | ~4.15 | Singlet (s) | 2H |
| Ethyl -OCH₂- | e | ~4.20 | Quartet (q) | 2H |
| Assignment (Enol Form) | Label | Predicted δ (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | a' | ~1.30 | Triplet (t) | 3H |
| tert-Butyl -C(CH₃)₃ | b' | ~1.45 | Singlet (s) | 9H |
| Methylene -C(=C)CH₂O- | d' | ~4.05 | Singlet (s) | 2H |
| Ethyl -OCH₂- | e' | ~4.22 | Quartet (q) | 2H |
| Vinyl =CH- | f' | ~5.10 | Singlet (s) | 1H |
| Enol -OH | g' | ~12.1 | Broad Singlet (br s) | 1H |
Causality Behind Assignments:
-
Keto Form: The α-methylene protons (c) at ~3.50 ppm are deshielded as they are positioned between two electron-withdrawing carbonyl groups. The methylene protons (d) adjacent to the tert-butoxy group appear as a singlet around 4.15 ppm.
-
Enol Form: The disappearance of the α-methylene signal (c) is a key indicator. It is replaced by a vinyl proton signal (f') at ~5.10 ppm. The most dramatic feature is the appearance of a highly deshielded, broad singlet for the enolic hydroxyl proton (g') far downfield (~12.1 ppm), a direct consequence of its involvement in a strong intramolecular hydrogen bond.
-
The relative integration of unique signals, such as the keto α-methylene (c) versus the enol vinyl proton (f'), allows for the precise calculation of the keto:enol ratio in the given solvent.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of Ethyl 4-tert-butoxy-3-oxobutanoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a clean vial. Chloroform-d is a common choice, but the keto-enol equilibrium is solvent-dependent.[11]
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument. A standard pulse sequence is typically sufficient. Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons of the keto and enol tautomers.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by providing a map of the carbon skeleton. The presence of two tautomers is also evident here, particularly in the carbonyl and olefinic regions of the spectrum.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Environment | Keto Form δ (ppm) | Enol Form δ (ppm) |
| Ethyl -C H₃ | ~14.1 | ~14.3 |
| tert-Butyl -C(C H₃)₃ | ~27.5 | ~28.2 |
| α-Methylene -C H₂- | ~50.2 | - |
| Methylene -OC H₂- | ~68.0 | ~67.5 |
| Ethyl -OC H₂- | ~61.5 | ~60.8 |
| tert-Butyl -C (CH₃)₃ | ~75.0 | ~76.5 |
| Vinyl =C H- | - | ~91.0 |
| Ester C =O | ~167.0 | ~173.5 |
| Ketone C =O | ~201.5 | - |
| Vinyl =C -OH | - | ~178.0 |
Causality Behind Assignments:
-
The most telling signals are in the downfield region. The keto form will show two distinct carbonyl signals: the ester at ~167 ppm and the ketone at a significantly more deshielded ~201.5 ppm.[13]
-
In the enol form, the ketone signal is absent and replaced by two sp² carbon signals in the olefinic/carbonyl region: the vinyl carbon attached to the proton (=CH-) at ~91.0 ppm and the enolic carbon (=C-OH) at ~178.0 ppm. The ester carbonyl in the enol form (~173.5 ppm) is shifted downfield due to conjugation with the C=C bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and confirming the presence of the keto-enol tautomerism.
Characteristic IR Absorption Bands
| Functional Group | Tautomer | Wavenumber (cm⁻¹) | Appearance |
| C-H (sp³) | Both | 2850 - 3000 | Strong, sharp |
| C=O (Ester) | Keto | ~1745 | Strong, sharp |
| C=O (Ketone) | Keto | ~1720 | Strong, sharp |
| C=O (conjugated Ester) | Enol | ~1650 | Strong, sharp |
| C=C (Alkene) | Enol | ~1610 | Medium, sharp |
| C-O (Ether/Ester) | Both | 1000 - 1300 | Strong, broad region |
| O-H (intramolecular H-bond) | Enol | 2500 - 3200 | Very broad, medium |
Causality Behind Assignments:
-
The keto form is characterized by two distinct and sharp carbonyl peaks for the ester and ketone.[8]
-
The presence of the enol tautomer is confirmed by three key features: a very broad O-H stretch, a C=C stretch, and a shift of the ester carbonyl to a lower frequency (~1650 cm⁻¹) due to conjugation, which weakens the C=O double bond.[8] The distinct ketone peak at ~1720 cm⁻¹ will have a diminished intensity corresponding to the amount of keto form present.
Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: If the sample is a liquid, place a single drop directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is standard practice to improve the signal-to-noise ratio.
-
Cleaning and Analysis: After acquisition, clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe. Analyze the resulting spectrum by identifying the characteristic absorption bands as detailed in the table above.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 203.1. Under Electron Ionization (EI), the molecular ion peak M⁺ at m/z 202.1 should be observable, confirming the molecular formula C₁₀H₁₈O₄.[2]
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group: A very common fragmentation for tert-butyl ethers and esters is the loss of a tert-butyl carbocation ([C(CH₃)₃]⁺, m/z 57) or isobutylene (C₄H₈), leading to a significant peak at m/z 145 or 146.
-
Loss of the ethoxy group: Cleavage of the ester can result in the loss of an ethoxy radical (·OCH₂CH₃), leading to a fragment at m/z 157.
-
McLafferty Rearrangement: β-keto esters can undergo characteristic rearrangements, providing further structural clues.
-
Reactivity and Significance in Drug Development
The structural features of Ethyl 4-tert-butoxy-3-oxobutanoate directly translate to its synthetic utility.
-
Nucleophilic Acylation: The pronounced acidity of the α-protons allows for easy deprotonation with a mild base to form a resonance-stabilized enolate.[1] This enolate is an excellent nucleophile, participating in a wide range of C-C bond-forming reactions, such as alkylation and acylation, which are fundamental transformations in building complex molecular scaffolds.[14]
-
Protecting Group Strategy: The tert-butoxy group is a robust protecting group for a hydroxyl moiety. It is stable to a wide variety of reaction conditions (e.g., basic, hydrogenolytic) but can be cleanly removed under acidic conditions to unmask the alcohol. This strategic use is invaluable in multi-step syntheses of complex target molecules.[1]
-
Building Block for Heterocycles: β-keto esters are classic precursors for the synthesis of heterocyclic systems like pyrroles, pyrazoles, and pyrimidines, which are common motifs in many pharmaceutical agents.[15]
Conclusion
Ethyl 4-tert-butoxy-3-oxobutanoate is a functionally rich and synthetically valuable molecule. Its structural analysis is a quintessential exercise in applying modern spectroscopic principles, made particularly insightful by the compound's inherent keto-enol tautomerism. A comprehensive understanding, derived from NMR, IR, and MS data, is not only crucial for quality control and reaction monitoring but also empowers the medicinal or process chemist to fully leverage its reactivity. The strategic combination of a reactive β-keto ester core and a sterically demanding, chemically stable protecting group ensures that this compound will remain a relevant and powerful tool in the arsenal of drug development professionals.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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